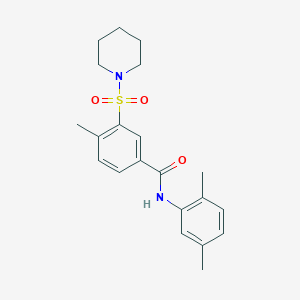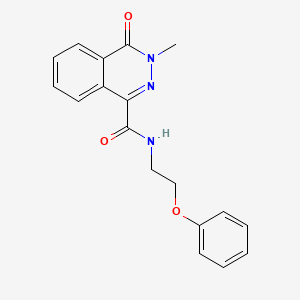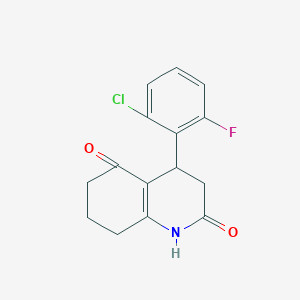![molecular formula C17H22N2O4 B4420947 (4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methyl phenylcarbamate](/img/structure/B4420947.png)
(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methyl phenylcarbamate
Overview
Description
(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methyl phenylcarbamate is a synthetic organic compound with complex chemical structures. This compound is known for its unique configuration and diverse reactivity, making it a subject of interest in multiple scientific disciplines including chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methyl phenylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of dimethyltetrahydro-1,4-dioxa-azacyclopentane with phenyl isocyanate in the presence of a catalyst. Conditions for this synthesis include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may utilize continuous flow reactors and automated processes to maximize efficiency and minimize waste. Advanced techniques such as solvent-free synthesis or the use of green chemistry principles are also employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: (4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methyl phenylcarbamate can undergo a variety of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Typical conditions involve controlled environments with specific pH and temperatures tailored to each reaction type.
Major Products: The major products formed from these reactions depend on the specific type of reaction undertaken. For example, oxidation reactions may lead to the formation of oxo compounds, while reduction reactions might result in the formation of hydroxylated derivatives.
Scientific Research Applications
(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methyl phenylcarbamate has been studied extensively for its applications across various fields. In chemistry, it is used as a building block for complex molecular synthesis. In biology, it is explored for its potential as a bioactive compound with possible therapeutic properties. In medicine, its derivatives are investigated for their efficacy in treating specific conditions. In industry, this compound is utilized in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes or receptors. It can modulate biochemical pathways through binding interactions, leading to changes in cellular activities. The precise pathways involved are subject to ongoing research, but its unique structure allows for specific and potent interactions with biological molecules.
Comparison with Similar Compounds
When compared to other similar compounds, (4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methyl phenylcarbamate stands out due to its distinctive structural features and reactivity. Similar compounds include other carbamates and azacyclopentanes, but the unique substitution pattern and functional groups of this compound provide it with distinct chemical and biological properties.
List of Similar Compounds
6a,6b-dimethyltetrahydro-1,4-dioxa-azacyclopentane
Phenylcarbamate derivatives
Substituted azacyclopentanes
Properties
IUPAC Name |
(1,7-dimethyl-2,6-dioxa-10-azatricyclo[5.2.1.04,10]decan-4-yl)methyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-15-8-9-16(2)19(15)17(11-22-15,12-23-16)10-21-14(20)18-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOARHEYXZRYCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(N1C(CO2)(CO3)COC(=O)NC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide](/img/structure/B4420864.png)
![N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzene-1,4-diamine](/img/structure/B4420873.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B4420878.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B4420886.png)

![3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]propanamide](/img/structure/B4420901.png)
![methyl {[5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4420904.png)

![1,3-DIMETHYL-5-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B4420915.png)
![1-METHANESULFONYL-N-[2-(QUINOLIN-8-YLOXY)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE](/img/structure/B4420926.png)
![5-isobutyl-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide](/img/structure/B4420931.png)

![[1-(2-{[1-(2-chlorophenyl)piperidin-4-yl]amino}ethyl)piperidin-3-yl]methanol](/img/structure/B4420949.png)
![N-[4-(pyridine-4-carbonyl)phenyl]furan-2-carboxamide](/img/structure/B4420954.png)
